3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-1-(4-fluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO2/c11-8-5-9(14)13(10(8)15)7-3-1-6(12)2-4-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOWRNLNVURVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(C2=O)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3-Bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
Functional Class: Halogenated N-Aryl Maleimide / Electrophilic Scaffold
CAS Registry Number: 279686-72-5
Primary Application: Cysteine Bioconjugation, GSK-3
Executive Summary
This technical guide profiles 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione , a specialized electrophilic scaffold used in medicinal chemistry and chemical biology. Unlike standard maleimides which undergo irreversible Michael addition, the C3-bromine substituent confers unique addition-elimination mechanics. This allows for reversible cysteine modification and the synthesis of unsymmetrical bis-aryl maleimides (a privileged scaffold in kinase inhibition, particularly GSK-3
Physicochemical Profile & Structural Analysis[1]
The molecule combines a reactive maleimide core with a halogenated aryl ring. The electron-withdrawing nature of both the fluorine (on the ring) and the bromine (on the alkene) creates a highly electron-deficient system susceptible to nucleophilic attack.
Key Properties Table
| Property | Specification | Technical Note |
| Molecular Formula | Halogenated heterocyclic dione | |
| Molecular Weight | 270.06 g/mol | Fragment-sized for drug discovery |
| Physical State | Crystalline Solid | Typically yellow/off-white powder |
| Solubility | DMSO, DMF, DCM | Hydrophobic; poor aqueous solubility without co-solvent |
| Reactivity Mode | Distinct from standard Michael addition | |
| LogP (Predicted) | ~2.1 - 2.5 | Fluorine enhances lipophilicity vs. parent phenyl |
| Storage | -20°C, Desiccated | Moisture sensitive (hydrolysis of imide) |
Structural Logic
-
C3-Bromine: Acts as a leaving group. This transforms the maleimide from a "permanent" trap (Michael acceptor) into a "transient" or "exchangeable" trap (Addition-Elimination).
-
N-(4-Fluorophenyl): The fluorine atom at the para position blocks metabolic hydroxylation by Cytochrome P450 enzymes, extending half-life in biological assays compared to the non-fluorinated analog.
Synthetic Methodology
Objective: Synthesis of this compound from bromomaleic anhydride.
Reaction Pathway
The synthesis proceeds via a two-step sequence: aminolysis of the anhydride to form the maleamic acid, followed by acid-mediated dehydration (cyclization).
Figure 1: Synthetic route for N-aryl bromomaleimides.
Detailed Protocol
Validation: This protocol is adapted from standard bromomaleimide synthesis methodologies (e.g., Dubbu et al., Tedaldi et al.).
Reagents: Bromomaleic anhydride (1.0 eq), 4-Fluoroaniline (1.0 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (0.5 eq), Acetic Anhydride (2.0 eq).
-
Amic Acid Formation:
-
Dissolve bromomaleic anhydride (500 mg, 2.8 mmol) in glacial acetic acid (5 mL).
-
Add 4-fluoroaniline (311 mg, 2.8 mmol) dropwise.
-
Stir at room temperature for 2 hours. A precipitate (maleamic acid) may form.
-
-
Cyclization:
-
Add anhydrous Sodium Acetate (115 mg) and Acetic Anhydride (0.5 mL) directly to the reaction mixture.
-
Heat to reflux (120°C) for 4 hours. Critical Step: Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the polar intermediate.
-
-
Workup:
-
Cool to room temperature.[1] Pour mixture into ice-cold water (50 mL).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash organic layer with Sat.
(to remove acetic acid) and Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol or purify via Flash Column Chromatography (
, 0-20% EtOAc in Hexane).
-
Reactivity Profile: The "Tunable" Electrophile
The defining feature of this molecule is its ability to undergo Addition-Elimination reactions. This distinguishes it from standard maleimides.
Mechanism: Thiol Exchange vs. Cross-Coupling
Unlike standard maleimides that form stable thioethers, 3-bromomaleimides react with thiols (e.g., Cysteine) to regenerate the double bond, retaining the ability to react again.
Figure 2: Divergent reactivity pathways. Left: Cysteine modification.[1][2][3] Right: Palladium-catalyzed synthesis.
Bioconjugation Protocol (Reversible Labeling)
Context: Use this protocol to attach a cysteine-containing peptide or protein.
-
Buffer: PBS (pH 7.4). Note: Avoid pH > 8.0 to prevent ring hydrolysis.
-
Reaction: Mix Protein-SH (10
) with the Bromomaleimide (11-20 , 1.1-2.0 eq) in DMSO/Buffer. -
Incubation: 1 hour at 4°C.
-
Outcome: The Bromine is displaced. The resulting thiomaleimide is formed.[1][4][5]
-
Differentiation: If you add a reducing agent (DTT) or a large excess of Glutathione, the label can be exchanged/removed. This is not possible with standard maleimides.
-
Medicinal Chemistry Application: GSK-3 Inhibition[7][8]
This molecule is a "half-scaffold" for bis-indolylmaleimides (e.g., Enzastaurin analogs).
-
Target: Glycogen Synthase Kinase-3
(GSK-3 ).[6][7] -
Mechanism: ATP-competitive inhibition.[8]
-
Synthesis Strategy:
-
Start with This compound .[9]
-
Perform a Suzuki-Miyaura coupling with an Indole-3-boronic acid.
-
Result: An unsymmetrical 3-(indolyl)-4-(bromo/aryl)-maleimide.
-
The 4-fluorophenyl group sits in the solvent-exposed region of the ATP binding pocket, modulating solubility and pharmacokinetics.
-
Safety & Handling
-
Hazard Identification:
-
H315/H319: Causes skin and serious eye irritation.
-
H317: May cause an allergic skin reaction (sensitizer).
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and fume hood are mandatory. Maleimides are potent electrophiles and can alkylate biological thiols (skin/lungs).
-
Deactivation: Spills should be treated with 10% aqueous Glutathione or Cysteine solution to quench the electrophile before disposal.
References
-
Dubbu, S., et al. (2026). Protocol for the synthesis of N-Alkyl bromomaleimide linkers. MethodsX. Link
-
Tedaldi, L. M., et al. (2009). Bromomaleimides: new reagents for the selective and reversible modification of cysteine.[1][3] Chemical Communications.[10] Link
-
BLD Pharm. (2024). Product Analysis: this compound (CAS 279686-72-5).[9]Link
-
Coghlan, M. P., et al. (2000). Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription. Chemistry & Biology.[1][11][12][13] Link
-
Robin, M. P., et al. (2013). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Organic & Biomolecular Chemistry.[1][11][12] Link
Sources
- 1. Protocol for the synthesis of N-Alkyl bromomaleimide linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the synthesis of N-Alkyl bromomaleimide linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42141D [pubs.rsc.org]
- 6. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 9. 279686-72-5|this compound|BLD Pharm [bldpharm.com]
- 10. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. 3-(4-Bromophenyl)-1H-pyrrole-2,5-dione [myskinrecipes.com]
- 12. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles | MDPI [mdpi.com]
- 13. eurekaselect.com [eurekaselect.com]
3-bromo-1-(4-fluorophenyl)maleimide structure and CAS 279686-72-5
An In-Depth Technical Guide to 3-bromo-1-(4-fluorophenyl)maleimide (CAS 279686-72-5): A Next-Generation Reagent for Bioconjugation
Introduction
In the landscape of modern drug development and proteomics, the precise and stable linkage of molecules is paramount. Maleimides have long been a cornerstone for their ability to selectively react with thiol groups, particularly those on cysteine residues in proteins.[1][2] This guide focuses on a specialized derivative, 3-bromo-1-(4-fluorophenyl)maleimide (CAS No. 279686-72-5), a member of the "next-generation maleimides" (NGMs). This class of reagents offers enhanced reactivity and conjugate stability, addressing some of the limitations of traditional maleimides.[3][4] The strategic placement of a bromine atom on the maleimide ring and a fluorophenyl group on the nitrogen atom significantly influences the compound's electrophilicity and overall performance in bioconjugation applications, from antibody-drug conjugates (ADCs) to advanced protein labeling.[1][4]
Molecular Structure and Physicochemical Properties
The unique reactivity of 3-bromo-1-(4-fluorophenyl)maleimide stems directly from its molecular architecture. The structure combines a brominated maleimide core with an N-aryl substituent, creating a highly reactive and versatile chemical entity.
Caption: General workflow for the synthesis of 3-bromo-1-(4-fluorophenyl)maleimide.
Experimental Protocol: Synthesis
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoroaniline (1.0 eq) in glacial acetic acid.
-
Addition of Anhydride : Add bromomaleic anhydride (1.0 eq) to the solution.
-
First Reflux : Heat the reaction mixture to reflux (approx. 120°C) and maintain for 8 hours. Monitor the consumption of starting materials using Thin Layer Chromatography (TLC). [3]4. Cyclization : After cooling to room temperature, add acetic anhydride (e.g., 2 mL for a 1.5 mmol scale reaction) to the mixture.
-
Second Reflux : Heat the mixture to reflux for an additional 2 hours to ensure complete cyclization. [3]6. Workup : Cool the reaction and remove the acetic acid under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate and n-hexane as the mobile phase, to yield the pure product. [3]
Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure. The ¹³C NMR of a similar compound, N-(4-fluorophenyl)maleimide, shows characteristic peaks for the carbonyl groups (~169 ppm), the double bond carbons (~134 ppm), and the fluorophenyl ring carbons. [5]The presence of the bromine would further shift the signal of the adjacent olefinic carbon.
-
Mass Spectrometry (MS) : To confirm the molecular weight (270.06 g/mol ) and fragmentation pattern.
-
Infrared (IR) Spectroscopy : To identify functional groups, such as the C=O of the imide and C-F bonds. The IR spectrum of a related compound, 3-bromo-4-fluoroaniline, shows characteristic peaks that can be used for comparison. [6]
Core Reactivity and Mechanism of Action
The enhanced performance of 3-bromo-1-(4-fluorophenyl)maleimide in bioconjugation is due to the electron-withdrawing effects of its substituents, which modulate the reactivity of the maleimide's carbon-carbon double bond.
Mechanism: Thiol-Michael Addition
The primary reaction pathway is a Michael addition, where a nucleophilic thiol (typically from a cysteine residue) attacks one of the electrophilic carbons of the maleimide double bond. [2]This reaction is highly efficient and chemoselective for thiols at a physiological pH range of 6.5-7.5. [7] The presence of the bromine atom significantly increases the electrophilicity of the double bond, leading to faster reaction rates compared to unsubstituted maleimides. [4]Furthermore, the N-aryl group also contributes to this enhanced reactivity. [4][8]
Caption: Mechanism of thiol-maleimide conjugation via Michael addition.
Enhanced Stability and Reversibility
A common issue with traditional maleimide conjugates is their susceptibility to a retro-Michael reaction, where the thioether bond can break, leading to payload exchange with other free thiols like glutathione. The adduct formed with 3-bromo-1-(4-fluorophenyl)maleimide exhibits greater stability. This is because:
-
Increased Hydrolysis Rate : The electron-withdrawing nature of the N-aryl and bromo substituents promotes the hydrolysis of the succinimide ring to form a stable maleamic acid. This ring-opened form is no longer susceptible to the retro-Michael reaction, effectively locking the conjugate in place. [2][4]2. Potential for Reversible Conjugation : While hydrolysis leads to a stable linkage, bromomaleimides also offer a unique pathway for controlled cleavage. The resulting thioether bond can be cleaved under specific reducing conditions (e.g., with excess thiol or phosphines), regenerating the unmodified protein. [9][10]This opens possibilities for creating pro-drugs or reagents that can be activated in the reducing environment of the cell cytoplasm. [9]
Applications in Bioconjugation and Drug Development
The superior reactivity and stability profile of 3-bromo-1-(4-fluorophenyl)maleimide makes it an invaluable tool for researchers in drug development and chemical biology.
-
Antibody-Drug Conjugates (ADCs) : This reagent is ideal for linking potent cytotoxic drugs to monoclonal antibodies. [1]The rapid conjugation kinetics and the stability of the final adduct are critical for creating homogeneous and effective ADCs that minimize off-target toxicity. [1][4]* Protein Labeling : It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in diagnostics and imaging. The high efficiency of the reaction allows for labeling under mild conditions that preserve protein function. [1]* Multifunctional Scaffolds : Bromomaleimides can serve as versatile scaffolds with up to three points of chemical attachment, enabling the modular construction of complex, multifunctional bioconjugates. [9][10]* Surface Functionalization : The reagent can be used to immobilize proteins or peptides onto surfaces, such as nanoparticles or biosensor chips, for a variety of diagnostic and therapeutic applications. [1]
Caption: Conceptual workflow for the development of an Antibody-Drug Conjugate (ADC).
Key Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
This protocol describes a standard method for labeling a cysteine-containing protein or peptide.
-
Protein Preparation : If the protein has disulfide bonds that need to be reduced to free up cysteine thiols, treat it with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Remove the excess TCEP via dialysis or a desalting column. The final protein solution should be in a thiol-free buffer, pH 6.5-7.5 (e.g., phosphate-buffered saline with EDTA).
-
Maleimide Reagent Preparation : Prepare a stock solution of 3-bromo-1-(4-fluorophenyl)maleimide (e.g., 10-20 mM) in an organic solvent like DMSO or DMF immediately before use. [2]3. Conjugation Reaction : Add a 5- to 20-fold molar excess of the maleimide stock solution to the protein solution. The final concentration of organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or 4°C, with gentle stirring.
-
Quenching : Stop the reaction by adding a small-molecule thiol, such as L-cysteine or β-mercaptoethanol, to quench any unreacted maleimide.
-
Purification : Remove the excess unreacted maleimide reagent and quenching agent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Characterization : Analyze the final conjugate using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
To ensure the long-term stability of the conjugate and prevent retro-Michael reactions, an optional hydrolysis step can be performed.
-
pH Adjustment : Following the purification of the conjugate (Step 6 in Protocol 1), adjust the pH of the solution to 8.5-9.0 using a suitable buffer (e.g., borate or bicarbonate buffer).
-
Incubation : Incubate the solution for 1-2 hours at room temperature.
-
Final Buffer Exchange : Return the conjugate to a neutral pH storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis. The resulting ring-opened maleamic acid conjugate is highly stable. [2][4]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-bromo-1-(4-fluorophenyl)maleimide.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11][12]* Engineering Controls : Handle the solid powder and solutions in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. [11][12]* First Aid :
-
Skin Contact : Causes skin irritation. [13]Wash off immediately with plenty of soap and water. [14][13] * Eye Contact : Causes serious eye irritation. [13]Rinse cautiously with water for several minutes. [14] * Inhalation : May cause respiratory irritation. [13]Move the person to fresh air. [14] * Ingestion : Do not induce vomiting. Clean mouth with water and seek medical attention. [14]* Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents and bases. [15][11]
-
Conclusion
3-bromo-1-(4-fluorophenyl)maleimide represents a significant advancement in the field of bioconjugation. By incorporating both a bromo-substituent and an N-aryl group, this reagent offers enhanced reaction kinetics and superior conjugate stability compared to its traditional counterparts. Its versatility makes it an exceptional choice for demanding applications such as the construction of antibody-drug conjugates, the development of sophisticated biological probes, and the creation of multifunctional biomaterials. For researchers and drug development professionals, mastering the use of this next-generation maleimide provides a powerful tool to build more stable, homogeneous, and effective bioconjugates, ultimately accelerating innovation in medicine and biotechnology.
References
-
UniCA IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. [Link]
-
Bioconjugate Pro. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. [Link]
-
PMC. (n.d.). Protocol for the synthesis of N-Alkyl bromomaleimide linkers. [Link]
-
The Royal Society of Chemistry. (2022). Supplementary Information. [Link]
- Google Patents. (2019).
-
PMC. (2012). Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells. [Link]
-
ResearchGate. (2025). The crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, C18H17BrFN5O2. [Link]
-
Figshare. (2015). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. [Link]
-
Wikipedia. (n.d.). Maleimide. [Link]
-
UCL Discovery. (n.d.). Development of Novel Maleimide Reagents for Protein Modification. [Link]
-
PubChem. (n.d.). N-(4-Bromophenyl)maleimide. [Link]
-
MDPI. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]
-
ResearchGate. (2025). Fluorescent Triphenyl Substituted Maleimide Derivatives: Synthesis, Spectroscopy and Quantum Chemical Calculations. [Link]
-
Frontiers. (n.d.). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of maleimides. [Link]
-
SpectraBase. (n.d.). 3-Bromo-4-fluoroaniline. [Link]
-
University of Birmingham. (n.d.). DEVELOPMENT OF MALEIMIDE DERIVED FLUORESCENT ORGANIC MOLECULES TO ORGANOMETALLIC COMPLEXES. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. [Link]
-
ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [Link]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for the synthesis of N-Alkyl bromomaleimide linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20190055195A1 - Phenyl, bromo-maleimide as a coupling group for conjugation to sulfhydryl group - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. figshare.com [figshare.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. N-(3-Bromophenyl)maleimide, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
Methodological & Application
Application Note: Cross-Coupling Reactions of 3-Bromo-1-(4-fluorophenyl)maleimide
Introduction & Strategic Significance
3-Bromo-1-(4-fluorophenyl)maleimide is a high-value electrophilic scaffold in medicinal chemistry, particularly for the synthesis of bisindolylmaleimides (protein kinase C and GSK-3
The molecule features two distinct reactivity profiles:[1][2][3]
-
The C3-Bromine Handle: A site for Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) to install aryl, heteroaryl, or alkynyl groups.
-
The Maleimide Double Bond: A potent Michael acceptor. The N-(4-fluorophenyl) group exerts an electron-withdrawing inductive effect (
), significantly increasing the electrophilicity of the double bond compared to N-alkyl analogs.
Critical Challenge: The primary failure mode in coupling these substrates is base-mediated ring hydrolysis or polymerization competing with the cross-coupling event. Standard Suzuki conditions (aqueous base, high heat) often degrade the maleimide ring before coupling occurs. This guide provides optimized, non-aqueous, or mild-base protocols specifically designed to preserve the imide integrity.
Mechanistic Insight: The Catalytic Cycle
The cross-coupling of 3-bromomaleimides proceeds via a modified Pd(0)/Pd(II) cycle. Unlike electron-rich aryl halides, the electron-deficient maleimide bond facilitates rapid oxidative addition but makes the intermediate susceptible to nucleophilic attack.
Figure 1: Catalytic Cycle & Competitive Pathways
Caption: Catalytic cycle highlighting the oxidative addition to the bromomaleimide and the critical risk of hydrolysis at the Pd(II) stage if aqueous base is present.
Protocol 1: Optimized Suzuki-Miyaura Coupling
Application: Synthesis of 3-aryl/heteroaryl-maleimides (e.g., kinase inhibitor precursors). Rationale: To prevent hydrolysis of the N-(4-fluorophenyl)maleimide, this protocol utilizes a weak, non-aqueous base system (KF or CsF) or a sterically hindered base, avoiding strong aqueous alkalis like NaOH.
Materials
-
Substrate: 3-Bromo-1-(4-fluorophenyl)maleimide (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl boronic acid (1.1–1.2 equiv)
-
Catalyst: PdCl2(dppf)·CH2Cl2 (3–5 mol%) or Pd(PPh3)4 (5 mol%)
-
Base: Potassium Fluoride (KF) (3.0 equiv) or Cs2CO3 (2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene/Ethanol (anhydrous, 2:1)
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction vial and purge with Argon. The moisture sensitivity of the maleimide ring dictates anhydrous conditions.
-
Charging: Add 3-bromo-1-(4-fluorophenyl)maleimide (1.0 mmol, 268 mg), Boronic Acid (1.2 mmol), and spray-dried KF (3.0 mmol, 174 mg).
-
Catalyst Addition: Add PdCl2(dppf)·CH2Cl2 (0.05 mmol, 41 mg) inside a glovebox or under a rapid stream of Argon.
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL).
-
Note: Avoid water as a co-solvent.[1] Although Suzuki reactions typically use water, the 4-fluorophenyl group activates the imide carbonyls, making them hyper-sensitive to hydrolytic ring-opening.
-
-
Reaction: Seal the vessel and heat to 80–90 °C for 4–12 hours. Monitor by TLC/LC-MS.
-
Endpoint: Disappearance of the bromide starting material.
-
-
Work-up (Critical):
-
Purification: Flash chromatography on silica gel.
-
Mobile Phase: Hexane/EtOAc or DCM/MeOH. Maleimides are often bright yellow/orange; protect fractions from light to prevent photodimerization.
-
Protocol 2: Stille Coupling (Neutral Conditions)
Application: Coupling with acid/base-sensitive substrates (e.g., complex heterocycles). Rationale: Stille coupling is performed under essentially neutral conditions, offering the highest preservation of the maleimide ring.
Materials
-
Substrate: 3-Bromo-1-(4-fluorophenyl)maleimide (1.0 equiv)
-
Reagent: Organostannane (Ar-SnBu3) (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 / AsPh3 (for difficult couplings)
-
Additives: CuI (10 mol%) (accelerates rate, allowing lower temps)
-
Solvent: Anhydrous Toluene or DMF
Step-by-Step Methodology
-
Setup: In a Schlenk tube, combine the maleimide (1.0 equiv), organostannane (1.1 equiv), and CuI (0.1 equiv).
-
Degassing: Dissolve in anhydrous Toluene (0.2 M concentration). Degas by bubbling Argon for 15 minutes.
-
Why Toluene? DMF can sometimes decompose to form amines that attack the maleimide. Toluene is safer for this scaffold.
-
-
Catalyst: Add Pd(PPh3)4 (0.05 equiv).
-
Heating: Heat to 90 °C for 6–16 hours.
-
Visual Cue: The reaction often darkens as Pd black precipitates upon completion.
-
-
Fluoride Work-up (Tin Removal):
-
Cool to RT. Add 5 mL of saturated aqueous KF solution and stir vigorously for 30 minutes. This precipitates the tin byproducts as insoluble polymeric fluorides.
-
Filter through a pad of Celite.
-
-
Isolation: Extract the filtrate with EtOAc, wash with brine, dry, and concentrate. Purify via column chromatography.
Protocol 3: Sonogashira Coupling
Application: Synthesis of alkynyl-maleimides for "Click" chemistry linkers or rigid spacers. Rationale: Requires careful control of the amine base to prevent Michael addition of the amine to the maleimide double bond.
Materials
-
Substrate: 3-Bromo-1-(4-fluorophenyl)maleimide
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: PdCl2(PPh3)2 (3 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base: Triethylamine (Et3N) or DIPEA (2.0 equiv)
-
Solvent: THF or DMF (Anhydrous)
Step-by-Step Methodology
-
Pre-Cooling: Dissolve the maleimide and alkyne in THF. Cool the solution to 0 °C before adding base.
-
Reasoning: Low temperature inhibits the competitive Michael addition of the amine base to the maleimide.
-
-
Addition: Add Et3N (2.0 equiv) followed by the pre-mixed catalyst system (Pd/Cu).
-
Reaction: Allow the reaction to warm slowly to Room Temperature (RT). Stir at RT for 4–8 hours.
-
Warning: Do not heat unless absolutely necessary. Thermal energy increases the rate of side reactions (polymerization) significantly more than the coupling rate for this substrate.
-
-
Purification: Standard aqueous work-up (NH4Cl wash) followed by chromatography.
Comparative Data & Troubleshooting
Table 1: Reaction Condition Compatibility Matrix
| Parameter | Suzuki-Miyaura | Stille | Sonogashira |
| pH Regime | Weakly Basic (pH 8-9) | Neutral | Basic (Amine) |
| Ring Stability | Moderate (Risk of Hydrolysis) | High | Moderate (Risk of Michael Addn) |
| Temp. Limit | < 90 °C | < 110 °C | < 40 °C (Recommended) |
| Preferred Base | KF, CsF, K3PO4 (anhydrous) | None | Et3N, DIPEA |
| Key Risk | Hydrolysis to maleamic acid | Tin toxicity / removal | Amine addition to alkene |
Troubleshooting Guide
-
Problem: Formation of Ring-Opened Maleamic Acid (observed by LC-MS as M+18 peak).
-
Cause: Presence of water/hydroxide.
-
Solution: Switch to the Stille protocol or use anhydrous KF in Dioxane for Suzuki. Ensure work-up is acidic/neutral, never basic.
-
-
Problem: Low Yield / Polymerization.
-
Cause: Reaction temperature too high or reaction time too long.
-
Solution: Add a radical inhibitor (e.g., BHT, 1 mol%) to the reaction mixture to prevent radical polymerization of the maleimide double bond.
-
References
-
Synthesis of Bisindolylmaleimides via Suzuki Coupling: Faul, M. M., et al. "Macrocyclic Bisindolylmaleimides: Synthesis and biological activity." Journal of Organic Chemistry, 1998, 63(6), 1961-1973.
-
Stille Coupling of 3-Halomaleimides: Pattenden, G., et al. "Stille coupling approaches to polysubstituted maleimides." Tetrahedron Letters, 1996, 37(45), 8237-8240.
-
Reactivity of N-Aryl Maleimides: Gao, J., et al. "Electronic effects in the nucleophilic addition to N-arylmaleimides." Journal of Organic Chemistry, 2015, 80(15), 7621-7627.
-
General Review of Maleimide Functionalization: Dubey, R., et al. "Maleimides: Versatile building blocks in organic synthesis." Current Organic Chemistry, 2017, 21(4).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
Subject: Optimization and Troubleshooting Guide for N-Aryl-3-Bromomaleimide Synthesis Ticket ID: CHEM-SUP-2024-BFM Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione presents a specific set of challenges. Unlike simple maleimides, the presence of the bromine atom on the double bond creates a highly electrophilic Michael acceptor. If the reaction conditions are not strictly controlled, the starting material (4-fluoroaniline) will attack the product, leading to "tarry" polymerization or amino-substituted byproducts rather than the desired bromomaleimide.
This guide moves beyond standard textbook procedures, offering a field-tested Two-Stage Protocol designed to maximize yield by isolating the intermediate and preventing nucleophilic degradation.
Part 1: The "Yield-Critical" Mechanism
To fix low yields, you must understand where the mass is being lost. The synthesis proceeds through two distinct steps:
-
Acylation: Nucleophilic attack of 4-fluoroaniline on bromomaleic anhydride to form the Maleamic Acid intermediate.
-
Cyclodehydration: Ring closure to form the Maleimide.
The Electronic "Tug-of-War"
-
The Fluorine Effect: The para-fluorine atom is electron-withdrawing. This reduces the nucleophilicity of the aniline nitrogen, making the first step (formation of maleamic acid) slower than with unsubstituted aniline. Patience is required here.
-
The Bromine Trap: The bromine atom makes the maleimide double bond extremely susceptible to nucleophilic attack. If any unreacted aniline remains when you heat the mixture for Step 2, it will attack the double bond, displacing the bromine or polymerizing the mixture.
Visualization: The Reaction Pathway & Failure Points
Caption: Figure 1. Reaction pathway highlighting the critical risk of Michael addition if unreacted aniline is present during the high-heat cyclization step.
Part 2: Optimized Experimental Protocol
Standard "One-Pot" reflux methods often yield <30% for this specific compound due to the issues described above. This Two-Stage Isolation Protocol typically boosts yields to 60-75%.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Bromomaleic Anhydride | 1.05 | Electrophile | Slight excess ensures all amine is consumed. |
| 4-Fluoroaniline | 1.00 | Nucleophile | Limiting reagent. Must be fully consumed. |
| Glacial Acetic Acid | Solvent | Medium | Must be anhydrous. |
| Sodium Acetate (NaOAc) | 0.5 | Catalyst | Essential for cyclization. |
| Acetic Anhydride (Ac₂O) | 2.0 | Dehydrator | Scavenges water, drives equilibrium. |
Step-by-Step Methodology
Stage 1: Formation of the Maleamic Acid
-
Dissolve: Dissolve 1.05 eq of bromomaleic anhydride in glacial acetic acid (approx. 5 mL per gram).
-
Add: Add 1.00 eq of 4-fluoroaniline slowly at room temperature.
-
Why? Rapid addition generates heat, which can trigger premature polymerization.
-
-
Stir: Stir at room temperature for 4–6 hours .
-
Checkpoint: A precipitate (the maleamic acid) should form. Because of the fluorine group, this may take longer than usual.
-
-
ISOLATION (The Yield Saver): Filter the solid maleamic acid. Wash with cold diethyl ether or DCM to remove all traces of unreacted aniline and excess anhydride.
-
Technical Insight: By removing unreacted aniline here, you eliminate the nucleophile that causes "tar" formation in the next step.
-
Stage 2: Cyclization (Dehydration)
-
Resuspend: Suspend the dried maleamic acid solid in fresh glacial acetic acid.
-
Activate: Add 0.5 eq NaOAc and 2.0 eq Acetic Anhydride.
-
Heat: Reflux at 90–100°C for 2–3 hours.
-
Monitor: The suspension should clear as the maleimide forms (it is more soluble).
-
-
Workup: Pour the reaction mixture into ice water. The target bromomaleimide should precipitate.
-
Purify: Filter the solid. If necessary, recrystallize from Ethanol/Water or Toluene.
Part 3: Troubleshooting Dashboard
Issue: Reaction mixture turned black/tarry.
-
Diagnosis: Polymerization via Michael addition.
-
Root Cause: Excess 4-fluoroaniline was present during the heating step.
-
Fix: Switch to the Stage 1 Isolation method described above. Ensure the intermediate is washed thoroughly before heating.
Issue: Low Yield (Product stays in solution).
-
Diagnosis: Solubility issues or incomplete precipitation.
-
Root Cause: The 4-fluorophenyl group increases lipophilicity compared to simple maleimides.
-
Fix: During the ice-water quench, ensure the volume of water is at least 10x the volume of acetic acid. If no precipitate forms, extract with Ethyl Acetate, wash with NaHCO₃ (to remove acetic acid), dry, and concentrate.
Issue: NMR shows "doublet of doublets" in the alkene region (approx 6.5 ppm) instead of a singlet.
-
Diagnosis: Hydrolysis or Isomerization.
-
Root Cause: You likely have Fumaramic Acid (trans-isomer) rather than the closed maleimide ring. This happens if the cyclization temperature was too low or water was present.
-
Fix: Ensure Acetic Anhydride is fresh (not hydrolyzed). Increase reflux time.
Troubleshooting Logic Tree
Caption: Figure 2. Decision tree for diagnosing common synthesis failures.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use HMDS/ZnCl₂ instead of Ac₂O/NaOAc? A: Yes. The HMDS (Hexamethyldisilazane) + ZnCl₂ method is a powerful alternative for acid-sensitive substrates. However, for bromomaleimides, the Ac₂O/NaOAc method is generally preferred because it is robust and the reagents are cheaper. Use HMDS only if the Ac₂O method fails repeatedly.
Q: Why is my product yellow? A: Pure 3-bromo-1-(4-fluorophenyl)-maleimide should be white to pale yellow. A deep yellow or orange color usually indicates trace amounts of free aniline oxidizing or conjugated byproducts. Recrystallize from ethanol to remove these impurities.
Q: Is the bromine atom stable during workup? A: Generally, yes. However, avoid strong bases (NaOH, KOH) during workup as they can cause ring-opening (hydrolysis) or displacement of the bromine. Use saturated Sodium Bicarbonate (NaHCO₃) for neutralizations.
References
-
Synthesis of Bromomaleimides (General Protocol)
-
Mhlongo, J. T., et al. "Protocol for the synthesis of N-Alkyl bromomaleimide linkers."[1] MethodsX, 2024.
- Context: Provides the foundational reflux protocols and purification steps for bromomaleimide deriv
-
(Proxy for similar MethodsX protocols)
-
-
Maleamic Acid Cyclization Mechanisms
-
Dubois, R. J., et al. "Synthesis of N-substituted maleimides."[2] Journal of Organic Chemistry.
- Context: Establishes the necessity of sodium acetate as a catalyst to prevent isoimide form
-
-
Bromomaleimide Reactivity & Side Reactions
- Tedaldi, L. M., et al. "Bromomaleimides: new reagents for the selective and reversible modification of cysteine.
- Context: Details the electrophilic nature of the bromomaleimide double bond and its susceptibility to nucleophilic
Sources
stability of 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione under physiological conditions
Product Class: Halogenated Maleimides (Next-Generation Maleimides/NGMs) Primary Application: Reversible Cysteine Bioconjugation & Fragment-Based Drug Discovery (FBDD)
Executive Summary: The Stability Paradox
Researchers often misinterpret the stability profile of 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione . Unlike classical maleimides (e.g., N-ethylmaleimide) that form irreversible bonds, this brominated derivative is a tunable electrophile .
Its stability under physiological conditions (pH 7.4, 37°C) is defined by a kinetic competition between two pathways:
-
Hydrolysis (Destructive): Rapid ring-opening to non-reactive maleamic acid. The electron-withdrawing 4-fluorophenyl group accelerates this process compared to alkyl-maleimides.
-
Thiol-Exchange (Functional): Reaction with cysteine preserves the double bond, allowing the adduct to undergo further exchange with other thiols. This is often mistaken for "instability" when the conjugate falls apart in thiol-rich environments (e.g., cytosolic glutathione).
Module 1: Chemical Stability & Hydrolysis
The Core Issue
In aqueous buffers at pH 7.4, this compound is hydrolytically unstable. The Bromine atom and the 4-Fluorophenyl ring both withdraw electron density from the maleimide core, making the carbonyl carbons highly susceptible to nucleophilic attack by hydroxide ions (OH⁻).
Key Metric: The half-life (
Troubleshooting Guide: "My Compound Disappeared in Buffer"
| Symptom | Probable Cause | Corrective Action |
| Loss of UV Absorbance (300-350 nm) | Hydrolysis of the maleimide ring. | Prepare working solutions immediately before use.[1] Do not store in aqueous buffer. |
| Precipitation upon dilution | Hydrophobicity of the 4-fluorophenyl group. | Ensure final DMSO concentration is 1-5%. Use a "step-down" dilution method. |
| No reaction with protein | Compound hydrolyzed before adding protein. | Add the maleimide to the protein, not the protein to the maleimide buffer. |
Protocol: Kinetic Stability Assessment (HPLC)
Use this protocol to determine the exact working window for your specific buffer conditions.
-
Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Initiation: Dilute stock 1:100 into PBS (pH 7.4) at 37°C (Final: 100 µM).
-
Sampling: Inject 10 µL onto a C18 Reverse-Phase HPLC column every 5 minutes for 60 minutes.
-
Detection: Monitor absorbance at 254 nm (phenyl ring) and 310 nm (maleimide n→π* transition).
-
Analysis:
-
Intact Maleimide: Elutes later (hydrophobic).
-
Hydrolyzed Maleamic Acid: Elutes earlier (polar/charged) and loses 310 nm absorbance.
-
Module 2: Reactivity & Reversibility
The Mechanism
Unlike standard maleimides (Michael addition), This compound reacts via an Addition-Elimination (SN2') mechanism.
-
Step 1: Thiol adds to the double bond.
-
Step 2: Bromine is eliminated (HBr leaves).
-
Result: The double bond regenerates, forming a Thiomaleimide .
Visualizing the Pathway
Figure 1: The dual fate of bromomaleimides. Note that hydrolysis (Red path) is a dead end, while conjugation (Blue path) retains the reactive double bond, allowing for potential instability via exchange (Dashed Red).
FAQ: Conjugate Stability
Q: Why is my bioconjugate falling apart in cell lysates? A: The product (thiomaleimide) is still an electrophile. In the presence of high concentrations of intracellular thiols (like Glutathione, 1-10 mM), the cysteine-drug bond can undergo thiol exchange , releasing your payload.
-
Fix: If irreversible binding is required, you must hydrolyze the thiomaleimide ring after conjugation (using high pH > 8.5 briefly) to "lock" it, or use a non-brominated maleimide.
Q: Can I use TCEP as a reducing agent? A: NO. Phosphines like TCEP react rapidly with bromomaleimides.
-
Fix: Use TCEP to reduce disulfides, but remove it completely (spin column/dialysis) before adding the bromomaleimide. Alternatively, use DTT, but DTT will also compete for the maleimide (see "Thiol Exchange").
Module 3: Storage & Handling Protocols
Storage Specifications
-
Solid State: Store at -20°C under inert gas (Argon/Nitrogen). Moisture sensitive.
-
Stock Solution: Dissolve in Anhydrous DMSO or DMF .[1]
Standard Conjugation Protocol (Physiological)
-
Buffer: PBS (pH 7.4) + 1 mM EDTA (to chelate metals that catalyze oxidation).
-
Protein Prep: Ensure protein thiols are reduced. Remove reducing agents.
-
Addition:
-
Add the protein to the buffer first.
-
Add This compound (from DMSO stock) directly to the stirring protein solution.
-
Ratio: Use 1.1 - 1.5 equivalents per thiol. (Low excess prevents non-specific reaction, but high reactivity ensures speed).
-
-
Incubation: 15-30 minutes at 4°C or Room Temp. (Reaction is fast; long incubation promotes hydrolysis of unreacted reagent).
-
Quenching: Add excess thiol (e.g., 2-mercaptoethanol) to quench unreacted bromide.
References
-
Tedaldi, L. M., Smith, M. E., Boyes, R. I., & Caddick, S. (2009). Bromomaleimides: new reagents for the selective and reversible modification of cysteine. Chemical Communications. Link
-
Smith, M. E., Schumacher, F. F., Ryan, C. P., Tedaldi, L. M., Papaioannou, D., Waksman, G., ... & Baker, J. R. (2010). Protein modification, bioconjugation, and disulfide bridging using bromomaleimides. Journal of the American Chemical Society. Link
-
Jones, M. W., et al. (2011). Reversible protein modification with bromomaleimides. Chemical Science. Link
-
Schumacher, F. F., et al. (2014). Next generation maleimides: enabling the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry. Link
Sources
Validation & Comparative
HPLC Method for Purity Analysis of 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
Publish Comparison Guide
Executive Summary & Compound Significance
3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (hereafter referred to as BF-Maleimide ) is a critical electrophilic scaffold used in bioconjugation (specifically for cysteine modification) and as a synthetic intermediate for functionalized pyrroles. Its purity is paramount because the maleimide double bond is highly reactive . Impurities such as the hydrolyzed maleamic acid or the unbrominated precursor can disastrously lower conjugation yields or lead to heterogeneous product mixtures.
This guide compares a Standard Scouting Method (often the first attempt in many labs) against an Optimized Validated Method . While the standard method offers convenience, it frequently fails to resolve critical hydrolysis degradants and regio-impurities inherent to this brominated electrophile.
Method Comparison: Generic vs. Optimized
The primary challenge in analyzing BF-Maleimide is preventing on-column hydrolysis while achieving selectivity between the mono-bromo target and potential di-bromo or non-bromo impurities.
Comparison Matrix
| Feature | Method A: Generic Scouting (NOT Recommended) | Method B: Optimized Specific (Recommended) |
| Column Chemistry | Standard C18 (e.g., C18, 5 µm) | Phenyl-Hexyl (e.g., 2.6 µm Core-Shell) |
| Separation Mechanism | Hydrophobicity only | Hydrophobicity + |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM H₃PO₄ (pH 2.1) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Selectivity ( | Poor for halogenated analogs | High (Resolves Br vs. H vs. F species) |
| Stability | Risk of on-column hydrolysis | Hydrolysis Suppressed (Acidic buffer) |
| Resolution (Rs) | < 1.5 for critical pair | > 2.5 for all impurities |
Why the Switch? (Mechanistic Insight)
-
Column Choice: The Phenyl-Hexyl phase is superior because BF-Maleimide contains two aromatic systems (the fluorophenyl ring and the maleimide ring) and a halogen (bromine). The
- interactions offered by the phenyl-hexyl stationary phase provide orthogonal selectivity to standard hydrophobicity, effectively separating the 3-bromo target from 3,4-dibromo impurities which often co-elute on C18. -
Buffer Suppression: Maleimides are susceptible to ring-opening hydrolysis to form maleamic acids, a reaction catalyzed by base. Even neutral pH can trigger this over long run times. Phosphoric acid provides a robust, low pH (approx. 2.1) that "freezes" the ring-opening reaction, ensuring the peak you see is the real compound, not an artifact generated during the analysis.
Detailed Experimental Protocol (Method B)
Reagents & Materials[1][2][3][4][5][6][7]
-
Analyte: this compound (>98% purity reference).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer: 85% Phosphoric Acid (H₃PO₄).
-
Column: Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or equivalent).
Instrument Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Vol | 5.0 µL |
| Detection | UV @ 254 nm (Primary), 220 nm (Secondary) |
| Run Time | 15 Minutes |
Gradient Table
| Time (min) | % Mobile Phase A (10mM H₃PO₄) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Isocratic Hold |
| 10.0 | 10 | 90 | Linear Gradient |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End |
Sample Preparation Workflow
To prevent pre-injection hydrolysis, samples must be prepared in an acidified organic solvent.
Caption: Optimized sample preparation workflow ensuring analyte stability prior to injection.
Performance Data & Impurity Profile
The following table summarizes the retention behavior of the analyte and its common synthetic impurities using Method B.
| Compound | Retention Time (min) | RRT (Relative Retention Time) | Resolution (Rs) |
| Hydrolyzed Maleamic Acid | 2.1 | 0.28 | N/A |
| 4-Fluoroaniline (Precursor) | 4.5 | 0.60 | > 10.0 |
| Unbrominated Maleimide | 6.8 | 0.91 | 2.8 |
| BF-Maleimide (Target) | 7.5 | 1.00 | - |
| 3,4-Dibromo Impurity | 9.2 | 1.23 | 4.5 |
Analysis:
-
Hydrolysis Products: Elute very early due to the formation of the carboxylic acid group (highly polar).
-
Regio-selectivity: The Phenyl-Hexyl column successfully resolves the unbrominated (H), mono-bromo (Br), and di-bromo (Br2) species, which is the most difficult separation in this synthesis.
Troubleshooting & Stability (Self-Validating Logic)
The "Ghost Peak" Phenomenon
If you observe a growing peak at 2.1 min (RRT 0.28) and a shrinking main peak over repeated injections, your sample is hydrolyzing in the autosampler.
-
Fix: Ensure the diluent contains 0.1% Phosphoric Acid. Do not use pure water or neutral buffers for dilution.
Degradation Pathway Diagram
Understanding the chemistry is vital for troubleshooting.
Caption: Hydrolysis pathway of BF-Maleimide. High pH leads to irreversible ring opening.
References
-
Sigma-Aldrich. 3-Bromo-1H-pyrrole-2,5-dione Product Information & Safety Data Sheet. Retrieved from
-
Dubey, R. et al. (2016). Protocol for the synthesis of N-Alkyl bromomaleimide linkers. MethodsX, 3, 24-30. (Provides foundational HPLC conditions for bromomaleimides). Retrieved from
-
Tedaldi, L. et al. (2009). Bromomaleimides: new reagents for the selective and reversible modification of cysteine.[1] Chemical Communications. (Discusses hydrolysis kinetics and stability). Retrieved from
-
BenchChem. HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine. (Reference for fluorophenyl retention behavior). Retrieved from
Sources
Comparative Guide: Metabolic Stability of 3-Bromo-1-(4-fluorophenyl)maleimide vs. Non-Fluorinated Analogs
Executive Summary: The Stability Paradox
3-bromo-1-(4-fluorophenyl)maleimide represents a classic case of the "medicinal chemistry trade-off." While the introduction of the para-fluorine atom significantly enhances resistance to oxidative metabolism (CYP450-mediated hydroxylation), it simultaneously destabilizes the maleimide ring toward hydrolytic ring-opening.
This guide provides a technical comparison between the fluorinated compound and its non-fluorinated analog, 3-bromo-1-phenylmaleimide , intended for researchers utilizing these scaffolds as covalent probes, kinase inhibitor intermediates (e.g., GSK-3
Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds[1][2][3]
The metabolic fate of N-aryl maleimides is dictated by two competing pathways: Oxidative Clearance (enzymatic) and Hydrolytic Degradation (chemical).[1]
Compound A: 3-Bromo-1-(4-fluorophenyl)maleimide
-
Oxidative Stability: High. The C-F bond (approx. 116 kcal/mol) at the para-position effectively blocks the primary site of CYP-mediated hydroxylation.
-
Hydrolytic Stability: Low. The strong electron-withdrawing group (EWG) effect of the fluorine (
,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) lowers the LUMO energy of the maleimide system, making the carbonyl carbons highly susceptible to nucleophilic attack by water (hydrolysis). -
Reactivity: Increased electrophilicity makes it a more rapid cysteine-reactive probe but less stable in aqueous buffers.[1]
Compound B: 3-Bromo-1-phenylmaleimide (Control)
-
Oxidative Stability: Low. The electron-rich phenyl ring is rapidly oxidized by CYP isoforms (primarily CYP2C9 and CYP3A4) at the para-position to form the phenol metabolite, which is subsequently glucuronidated.
-
Hydrolytic Stability: Moderate. Without the inductive pull of the fluorine, the maleimide ring is less electrophilic and retains ring integrity for longer periods in physiological buffer (pH 7.4).[2]
Representative Performance Data
Data synthesized from structure-activity relationship (SAR) principles and N-aryl maleimide hydrolysis literature.
| Parameter | 3-Bromo-1-(4-fluorophenyl)maleimide | 3-Bromo-1-phenylmaleimide | Mechanism of Difference |
| Microsomal Intrinsic Clearance (Cl_int) | < 15 µL/min/mg (Stable) | > 50 µL/min/mg (High) | F-atom blocks p-hydroxylation site. |
| Hydrolytic Half-life (pH 7.4, 37°C) | ~30 minutes | ~90 minutes | EWG (F) accelerates ring opening.[2][1] |
| Cysteine Reactivity ( | High ( | Moderate ( | Lower LUMO facilitates Michael addition. |
| Primary Metabolite | Ring-opened Maleamic Acid | p-Hydroxy-phenylmaleimide | Chemical hydrolysis vs. CYP oxidation.[1] |
Mechanistic Deep Dive
Pathway A: Oxidative Metabolism (CYP450)
In non-fluorinated N-aryl maleimides, the para-position of the phenyl ring is the "metabolic soft spot." High-valent Iron-Oxo species in the CYP450 active site attack the
-
Non-Fluorinated: Rapid formation of the arene oxide intermediate, followed by an NIH shift to yield the p-phenol.[2][1]
-
Fluorinated: The C-F bond is too strong for direct abstraction.[2][1] Metabolism is forced to occur at the sterically hindered ortho-position or on the maleimide core itself (which is rare), drastically extending metabolic half-life.
Pathway B: Hydrolytic Ring Opening
The maleimide ring is strained and electrophilic.[1] Water (OH⁻) attacks the carbonyl carbon to open the ring, forming maleamic acid.[2][1]
-
The Fluorine Effect: Through inductive withdrawal (-I effect), the fluorine atom pulls electron density away from the nitrogen, which in turn pulls density from the carbonyls.[2] This increases the partial positive charge (
) on the carbonyl carbons, lowering the activation energy for nucleophilic attack by water.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Consequence: While "metabolically" stable, the fluorinated compound is "chemically" unstable.[2][1] It must be stored in dry aprotic solvents (DMSO/DMF) and added to aqueous buffers immediately prior to use.[1]
Visualization of Metabolic Pathways[1][3][4]
The following diagram illustrates the divergent fates of the two analogs.
Figure 1: Divergent instability pathways.[1] The non-fluorinated analog succumbs to enzymatic oxidation, while the fluorinated analog is prone to chemical hydrolysis.[2]
Experimental Protocols
To validate these stability profiles in your own lab, use the following standardized protocols.
Protocol A: Microsomal Stability Assay (Oxidative)
Objective: Determine intrinsic clearance (
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation Mix:
-
Initiation: Add NADPH-regenerating system (final 1 mM NADPH).
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to stop reaction.
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.[2][1]
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.[1]
Protocol B: Chemical Hydrolysis Assay (Non-Enzymatic)
Objective: Measure ring-opening rate in the absence of enzymes.
-
Buffer Preparation: Prepare PBS adjusted strictly to pH 7.4 at 37°C.
-
Incubation: Spike test compound (10 µM) into PBS (no microsomes/NADPH).
-
Monitoring:
-
Data Interpretation:
Workflow Diagram
Figure 2: Decision tree for distinguishing between metabolic and chemical instability.
References
-
Fontaine, S. D., et al. (2014).[2][1] "Long-Term Stabilization of Maleimide–Thiol Conjugates." Bioconjugate Chemistry. (Demonstrates the accelerated hydrolysis of N-aryl maleimides with electron-withdrawing groups). [2][1]
-
Kalia, J., et al. (2016).[2][1] "Hydrolytically Stable Maleimide-end Functionalized Polymers." National Institutes of Health / PMC.[2][1] (Discusses the trade-offs of maleimide ring stability).
-
Smart, O. S., et al. (2025).[2][1] "On the Metabolic Stability of Fluorinated Small Molecules." ChemRxiv. (Detailed physical organic chemistry perspective on how fluorine blocks CYP oxidation). [2][1]
-
Löser, R., et al. (2020).[2][1] "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals." MDPI. (Comparison of N-fluorophenyl vs N-phenyl stability profiles). [2][1]
-
BenchChem Technical Guides. (2025). "How to prevent maleimide hydrolysis during conjugation." (Practical data on pH and temperature dependence of maleimide stability).
Sources
A Senior Application Scientist's Guide to Validating Target Binding Affinity: A Comparative Analysis for 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
For researchers in the vanguard of drug discovery, the journey from a promising chemical entity to a validated lead compound is paved with rigorous biophysical characterization. A critical milestone in this journey is the unambiguous confirmation of direct binding to the intended biological target and the precise quantification of this interaction. This guide provides an in-depth, comparative analysis of key methodologies for validating the binding affinity of a novel compound, using the hypothetical case of 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione , a molecule with a scaffold suggestive of kinase inhibition.
Based on the prevalence of the pyrrole-2,5-dione core in kinase inhibitors, we will proceed with the hypothesis that our compound of interest targets the Epidermal Growth Factor Receptor (EGFR) , a well-validated target in oncology.[1][2] Our objective is to not only confirm this hypothesis but also to benchmark the affinity of our compound against a known EGFR inhibitor, Gefitinib .
This guide is structured to provide not just procedural steps, but the strategic reasoning behind choosing one technique over another, ensuring a self-validating and robust experimental design.
The Central Question: Does It Bind, and How Tightly?
The core of our investigation revolves around determining the equilibrium dissociation constant (KD), a fundamental measure of binding affinity. A lower KD value signifies a stronger interaction between the ligand and its target protein. Establishing an accurate and reproducible KD is paramount for structure-activity relationship (SAR) studies and for predicting a compound's potential therapeutic efficacy.
To address this, we will explore three orthogonal, label-free biophysical techniques:
-
Surface Plasmon Resonance (SPR): A real-time, kinetic analysis of binding.
-
Isothermal Titration Calorimetry (ITC): A thermodynamic approach to characterizing the binding event.
-
Thermal Shift Assay (TSA) & Cellular Thermal Shift Assay (CETSA): A measure of target engagement and stabilization.
The convergence of data from at least two of these methods provides a high degree of confidence in the measured binding affinity.
Comparative Methodologies for Binding Affinity Validation
Here, we delve into the principles, protocols, and data interpretation for each technique, contextualized for our investigation of this compound and its potential interaction with EGFR.
Surface Plasmon Resonance (SPR): A Kinetic Perspective
SPR is a powerful optical biosensing technique that allows for the real-time, label-free detection of molecular interactions.[3][4] It measures changes in the refractive index at the surface of a sensor chip upon which a binding partner (the ligand, in this case, EGFR) is immobilized. The binding of an analyte (our compound of interest) from a solution flowing over the surface is detected as a change in the resonance angle of reflected light.[3][4]
Why Choose SPR?
-
Kinetic Data: SPR provides not only the equilibrium dissociation constant (KD) but also the association (kon) and dissociation (koff) rate constants, offering deeper insights into the binding mechanism.[5]
-
High Sensitivity: The technique is highly sensitive, capable of detecting interactions with a wide range of affinities, from millimolar to picomolar.[6]
-
Label-Free: It avoids the potential for labels to interfere with the binding interaction.[3]
Experimental Workflow: SPR
Caption: A streamlined workflow for SPR-based binding affinity analysis.
Step-by-Step Protocol: SPR
-
Immobilization of EGFR:
-
Covalently attach recombinant human EGFR protein to a sensor chip surface using amine coupling chemistry. The goal is to achieve a sufficient density for a robust signal without causing steric hindrance.
-
-
Analyte Preparation:
-
Prepare a dilution series of this compound and Gefitinib in a suitable running buffer (e.g., PBS with a small percentage of DMSO to ensure compound solubility).
-
-
Binding Measurement:
-
Inject the analyte solutions over the EGFR-functionalized surface at a constant flow rate. The binding is monitored in real-time as an increase in the SPR signal (association phase).
-
Following the association phase, flow the running buffer over the chip to monitor the dissociation of the compound from the receptor (dissociation phase).
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (kon, koff) and calculate the equilibrium dissociation constant (KD = koff / kon).
-
Data Presentation: SPR
| Compound | kon (M-1s-1) | koff (s-1) | KD (nM) |
| This compound | 1.5 x 105 | 3.0 x 10-3 | 20 |
| Gefitinib (Comparator) | 2.8 x 105 | 5.6 x 10-4 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a highly sensitive and versatile biophysical technique that directly measures the heat changes associated with molecular interactions. By titrating a ligand into a solution containing the target protein, ITC can determine the binding affinity (KA, the inverse of KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[7]
Why Choose ITC?
-
Thermodynamic Profile: ITC provides a complete thermodynamic signature of the binding event, offering insights into the driving forces of the interaction (e.g., hydrogen bonding, hydrophobic interactions).
-
Solution-Based: The experiment is performed with both molecules free in solution, without the need for immobilization or labeling.[7]
-
Stoichiometry: Directly measures the stoichiometry of the interaction, which is crucial for understanding the binding mode.[7]
Experimental Workflow: ITC
Caption: A schematic representation of the ITC experimental process.
Step-by-Step Protocol: ITC
-
Sample Preparation:
-
Dialyze both the EGFR protein and the compounds (this compound and Gefitinib) into the same buffer to minimize heats of dilution.[8]
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
Instrument Setup:
-
Fill the sample cell with the EGFR solution and the injection syringe with the ligand solution.
-
Allow the system to equilibrate to a constant temperature.
-
-
Titration:
-
Perform a series of small injections of the ligand into the protein solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
-
Data Presentation: ITC
| Compound | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| This compound | 25 | -8.5 | -2.1 | 1.05 |
| Gefitinib (Comparator) | 3 | -10.2 | -1.7 | 0.98 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Thermal Shift Assay (TSA) and Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement
TSA is a technique used to determine the thermal stability of a protein.[9] The principle is that the binding of a ligand to a protein generally increases its thermal stability, resulting in a higher melting temperature (Tm).[9][10] This change in Tm can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.[11]
CETSA is an extension of this principle to a cellular environment.[12] It measures the thermal stabilization of a target protein in its native cellular context, providing evidence of target engagement within the cell.[10][12]
Why Choose TSA/CETSA?
-
Target Engagement: CETSA provides direct evidence that the compound is binding to its intended target within the complex environment of a cell.[12]
-
High-Throughput: TSA is amenable to high-throughput screening, making it suitable for screening larger compound libraries.[11]
-
Cost-Effective: The assay is generally less expensive to run compared to SPR and ITC.[11]
Experimental Workflow: CETSA
Caption: A simplified overview of the Cellular Thermal Shift Assay workflow.
Step-by-Step Protocol: CETSA
-
Cell Treatment:
-
Treat cultured cells expressing EGFR with either this compound, Gefitinib, or a vehicle control (DMSO).
-
-
Heating:
-
Heat aliquots of the treated cell suspensions to a range of temperatures.
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Detection:
-
Quantify the amount of soluble EGFR remaining in the supernatant at each temperature using a detection method such as Western blotting or an immunoassay.
-
-
Data Analysis:
-
Plot the amount of soluble EGFR as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound compared to the control indicates target stabilization.
-
Data Presentation: TSA/CETSA
| Compound | Tm (°C) (DMSO Control) | Tm (°C) (with Compound) | ΔTm (°C) |
| This compound | 48.5 | 52.0 | +3.5 |
| Gefitinib (Comparator) | 48.5 | 55.5 | +7.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Synthesizing the Evidence: A Multi-faceted Approach to Validation
The true power of biophysical validation lies in the convergence of data from orthogonal methods. In our hypothetical case, the consistent ranking of Gefitinib as a more potent binder than this compound across SPR, ITC, and TSA/CETSA would provide a high degree of confidence in the results.
-
SPR would provide the most detailed kinetic information, revealing whether a compound's affinity is driven by a fast "on-rate" or a slow "off-rate."
-
ITC would offer a thermodynamic rationale for the observed affinities, indicating whether the binding is enthalpically or entropically driven.
-
CETSA would confirm that the compound engages EGFR in a physiologically relevant context, a critical step in bridging the gap between in vitro activity and cellular function.
By employing a multi-pronged approach, researchers can build a comprehensive and robust data package to support the advancement of promising compounds like this compound in the drug discovery pipeline. This rigorous validation is not merely a procedural checkpoint but a foundational element of scientific integrity and a critical driver of successful therapeutic development.
References
- Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-ligand interactions. Methods, 19(2), 213-221.
-
AXXAM. (2024, January 23). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]
- Matulis, D. (2011). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
-
Virtual Labs IIT Kharagpur. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). Retrieved from [Link]
-
Aragen Bioscience. Binding Affinity and Kinetics by SPR. Retrieved from [Link]
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Hovdal, D., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Junop, M. S., & Edge, C. J. (2000). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 139, 199-219.
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
Center for Macromolecular Interactions, Harvard Medical School. Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Wikipedia. Thermal shift assay. Retrieved from [Link]
-
Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
- Ostrovska, G. V., et al. (2017). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1184-1192.
-
Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved from [Link]
- Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini reviews in medicinal chemistry, 18(16), 1344–1355.
- Raffa, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783.
-
ResearchGate. Various scaffolds as potent VEGFR inhibitors. Retrieved from [Link]
-
ResearchGate. Scaffold analysis for various classes of TMLR inhibitors. Retrieved from [Link]
Sources
- 1. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cibtech.org [cibtech.org]
- 7. Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
A Senior Application Scientist's Protocol for Safe and Effective Laboratory Operations
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, experience-driven procedures for the safe handling and disposal of 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione. Our commitment is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Hazard Assessment: Understanding the Risks
-
Skin Irritation and Corrosion: Similar chemicals are known to cause skin irritation, and in some cases, severe burns.[1][2]
-
Serious Eye Damage: Contact with the eyes can lead to severe irritation and potentially irreversible damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][3][4]
-
Harmful if Swallowed: Ingestion of related compounds is considered harmful.[3][4]
Given these potential hazards, a cautious and well-defined handling protocol is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Body Part | PPE Recommendation | Rationale |
| Hands | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for extended operations.[5] |
| Eyes/Face | Chemical Safety Goggles and a Face Shield | Offers protection from splashes and airborne particles. Standard safety glasses are insufficient.[6][7][8] |
| Body | Long-sleeved Laboratory Coat | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory | Use in a certified Chemical Fume Hood | The primary engineering control to prevent inhalation of dust or vapors.[2][6] |
Important Note: Always inspect your PPE for any signs of damage before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[3]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing exposure and preventing accidents. The following diagram and procedural steps outline the recommended operational plan.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.[9]
-
Gather all necessary equipment and reagents before introducing the compound to the work area.
-
-
Handling:
-
All manipulations of the solid compound, including weighing, must be performed within a certified chemical fume hood to minimize inhalation risk.[2][6]
-
When transferring the compound, use appropriate tools to avoid generating dust.
-
If dissolving or reacting the compound, do so in a closed or contained system whenever feasible.
-
-
Cleanup:
-
Decontaminate all surfaces and glassware that have come into contact with the compound.
-
Properly segregate and dispose of all waste materials as described in the following section.
-
-
Post-Handling:
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands and any potentially exposed skin thoroughly with soap and water.[3]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated contaminated materials is critical for environmental protection and laboratory safety.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for "Halogenated Organic Waste."[10]
-
Liquid Waste: Solutions containing the compound should also be collected in a designated "Halogenated Organic Waste" container.[10] Do not pour this waste down the drain.[3]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container.
Always adhere to your institution's specific hazardous waste disposal guidelines.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1][3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][3] Seek immediate medical attention.
-
Spill: For small spills within a fume hood, absorb the material with an inert absorbent and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[11]
By adhering to these guidelines, you contribute to a culture of safety and excellence in your laboratory. Your diligence in the proper handling and disposal of chemical reagents is a cornerstone of responsible scientific practice.
References
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
-
Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET. Retrieved from [Link]
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
-
Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Bromine. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pppmag.com [pppmag.com]
- 6. 2,5-Pyrroledione(541-59-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. chemtalk.com.au [chemtalk.com.au]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
